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Cat. No.: B132024 Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for imaging cell membrane polarity using the

fluorescent probe Prodan with two-photon microscopy. It is intended for researchers in cell

biology, immunology, and drug development who are interested in quantifying changes in

membrane lipid order and their implications in cellular processes such as signal transduction.

Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a solvatochromic fluorescent dye widely

used to investigate the polarity of its environment. Its fluorescence emission spectrum is

sensitive to the local dielectric constant, exhibiting a significant blue-shift in nonpolar

environments and a red-shift in polar environments. This property makes Prodan an excellent

probe for studying the lipid organization and fluidity of cellular membranes. When incorporated

into a lipid bilayer, Prodan's emission spectrum reflects the degree of water penetration into

the membrane, which is correlated with lipid packing. Tightly packed, ordered lipid domains

(e.g., lipid rafts) exclude water, resulting in a blue-shifted emission, while more fluid, disordered

domains allow for greater water penetration and a red-shifted emission.
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Two-photon microscopy offers several advantages for imaging Prodan in live cells, including

increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning. This

protocol details the use of two-photon microscopy to perform Generalized Polarization (GP)

imaging with Prodan, a ratiometric method to quantify membrane polarity.

Quantitative Data Summary
The following tables summarize key quantitative data for Prodan relevant to two-photon

microscopy.

Table 1: Prodan Spectroscopic Properties

Property Value Solvent/Condition Reference

One-Photon

Absorption (λ_abs)
~361 nm Methanol [1]

Two-Photon Excitation

(λ_2P-ex)
700 - 800 nm Various [1]

Emission (λ_em)
440 nm (in nonpolar)

to 520 nm (in polar)
Dioxane to Water [2]

Two-Photon

Absorption Cross-

Section (σ_2PA)

~10-50 GM at ~700-800 nm

Fluorescence Lifetime

(τ)

~1.2 ns (less polar) to

~4 ns (polar)
DOPC Vesicles [3]

Fluorescence Lifetime

(τ)
1.41 ns Water [4]

Table 2: Two-Photon Excitation and Emission Parameters for GP Imaging
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Parameter Wavelength/Range Notes

Two-Photon Excitation

Wavelength
780 nm

Optimal for separating the two

emission channels.

"Blue" Emission Channel 420 - 460 nm

Corresponds to Prodan in

ordered, nonpolar membrane

domains.

"Green" Emission Channel 500 - 550 nm

Corresponds to Prodan in

disordered, polar membrane

domains.

Experimental Protocols
I. Prodan Staining of Live Cells
This protocol is optimized for staining adherent or suspension cells for live-cell two-photon

microscopy.

Materials:

Prodan (from a reputable supplier)

Dimethyl sulfoxide (DMSO), spectroscopy grade

Phosphate-buffered saline (PBS), sterile

Cell culture medium appropriate for the cells being used

Live-cell imaging solution (e.g., HBSS with Ca2+/Mg2+)

Procedure:

Prepare Prodan Stock Solution:

Dissolve Prodan in DMSO to a final concentration of 10 mM.

Store the stock solution at -20°C, protected from light.
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Prepare Working Solution:

On the day of the experiment, dilute the 10 mM Prodan stock solution in cell culture

medium or live-cell imaging solution to a final working concentration of 5-10 µM.

Vortex briefly to ensure complete mixing.

Cell Staining:

For adherent cells, grow cells on glass-bottom dishes or coverslips suitable for

microscopy.

For suspension cells, wash the cells once with PBS and resuspend in live-cell imaging

solution.

Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

Add the Prodan working solution to the cells and incubate for 15-30 minutes at 37°C in a

CO2 incubator, protected from light.

After incubation, wash the cells twice with pre-warmed live-cell imaging solution to remove

excess probe.

Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

II. Two-Photon Microscopy and Generalized Polarization
(GP) Imaging
Instrumentation:

A two-photon laser-scanning microscope equipped with a tunable femtosecond laser (e.g.,

Ti:Sapphire laser).

A high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x).

Non-descanned detectors (NDDs) for efficient collection of scattered fluorescence emission.
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Two emission filter channels: one for the "blue" emission (e.g., 440/40 nm bandpass) and

one for the "green" emission (e.g., 525/50 nm bandpass).

Image Acquisition Protocol:

Microscope Setup:

Turn on the two-photon laser and allow it to stabilize.

Tune the laser to the desired excitation wavelength (e.g., 780 nm).

Place the stained cells on the microscope stage.

Bring the cells into focus using the objective.

Image Acquisition:

Simultaneously acquire images in the "blue" and "green" emission channels.

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while

minimizing photobleaching. The pixel intensities should be within the linear range of the

detectors and not saturated.

Acquire a z-stack of images if 3D information is required.

III. Data Analysis: Calculation of Generalized
Polarization (GP)
GP is a ratiometric method that quantifies the shift in Prodan's emission spectrum. The GP

value for each pixel in the image is calculated using the following formula:

GP = (I_blue - G * I_green) / (I_blue + G * I_green)

Where:

I_blue is the intensity in the "blue" channel (420-460 nm).

I_green is the intensity in the "green" channel (500-550 nm).
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G is a calibration factor that corrects for the wavelength-dependent sensitivity of the

detection system.

Procedure for G-factor Calibration:

Prepare a solution of Prodan in a solvent where its emission spectrum is well-characterized

and broad (e.g., DMSO).

Acquire images of this solution using the same microscope settings as for the cell imaging.

The G-factor is calculated as the ratio of the total intensity detected in the green channel to

the total intensity detected in the blue channel (G = ∑I_green / ∑I_blue).

GP Image Generation:

Open the acquired two-channel images in an image analysis software (e.g., ImageJ/Fiji,

MATLAB).

Apply the G-factor correction to the green channel image.

Use the GP formula to calculate the GP value for each pixel, generating a new GP image.

The GP image can be displayed using a pseudo-color look-up table to visualize the spatial

variations in membrane polarity, where higher GP values (typically towards the red end of the

spectrum) indicate more ordered membranes and lower GP values (towards the blue end)

indicate more fluid membranes.

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow for Prodan GP Imaging
The following diagram illustrates the key steps in the experimental workflow for two-photon

microscopy of Prodan for Generalized Polarization imaging.
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Caption: Experimental workflow for Prodan GP imaging.

Prodan Imaging of Membrane Reorganization during T-
Cell Activation
Changes in plasma membrane lipid order are critical for the initiation of T-cell receptor (TCR)

signaling. Upon antigen recognition, lipid rafts coalesce to form larger platforms that facilitate

the clustering of TCRs and the recruitment of downstream signaling molecules. Prodan GP

imaging can be used to visualize these changes in membrane organization.

The diagram below illustrates the signaling pathway leading to T-cell activation and highlights

the role of membrane reorganization that can be monitored by Prodan imaging.
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Caption: T-cell activation signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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